molecular formula C23H23ClN2O4S B3610058 N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3610058
M. Wt: 459.0 g/mol
InChI Key: WWIAZIQXOCYBKA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxyphenyl group, a chloro substituent, and a sulfonyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can occur under specific conditions, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in specific substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-3-26(31(28,29)20-12-9-17(2)10-13-20)16-23(27)25-21-15-18(24)11-14-22(21)30-19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIAZIQXOCYBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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